2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Overview
Description
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles
Scientific Research Applications
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer, antibacterial, antifungal, and antiviral agent due to its heterocyclic structure.
Agriculture: It can be used as a pesticide or herbicide due to its biological activity against various pathogens.
Material Science: The compound can be used in the development of new materials with specific properties, such as high-energy materials.
Mechanism of Action
These compounds have been synthesized as alkaline phosphatase inhibitors . They exhibit good to excellent alkaline phosphatase inhibitory activity . The enzyme inhibitory kinetics of the most potent inhibitor was determined by Line-weaver Burk plots showing non-competitive mode of binding with the enzyme .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves the following steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by reacting an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification.
Introduction of the benzyl group: The benzyl group can be introduced via nucleophilic substitution reactions.
Formation of the sulfanyl group: This involves the reaction of the oxadiazole derivative with a suitable thiol compound.
Acetamide formation: The final step involves the reaction of the intermediate with 3-methoxyphenylacetic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
Raltegravir: An antiretroviral drug containing the 1,3,4-oxadiazole core.
Zibotentan: An anticancer agent with a similar heterocyclic structure.
Uniqueness
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the methoxyphenyl and benzyl groups enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-23-15-9-5-8-14(11-15)19-16(22)12-25-18-21-20-17(24-18)10-13-6-3-2-4-7-13/h2-9,11H,10,12H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSGOGCSHXMIQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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